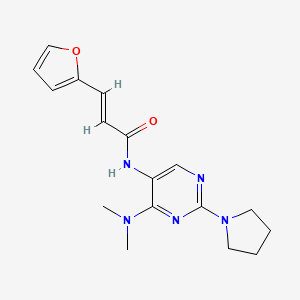![molecular formula C9H11N3S B2357879 N-(propan-2-il)-[1,3]tiazolo[4,5-c]piridin-2-amina CAS No. 2097925-95-4](/img/structure/B2357879.png)
N-(propan-2-il)-[1,3]tiazolo[4,5-c]piridin-2-amina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound C©©NC=1SC2=C(C=NC=C2)N1 is a heterocyclic compound that has been studied for its potential therapeutic and environmental applications. It belongs to a class of compounds known for their diverse biological activities and is of interest in various fields of scientific research.
Aplicaciones Científicas De Investigación
C©©NC=1SC2=C(C=NC=C2)N1: has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
Target of Action
N-(propan-2-yl)-[1,3]thiazolo[4,5-c]pyridin-2-amine is a complex organic compound that interacts with various biological targets. Similar compounds, thiazolo[4,5-b]pyridines, have been reported to interact with a wide range of receptor targets .
Mode of Action
It’s known that the compound undergoes various chemical reactions such as nitration, bromination, hydroxymethylation, formylation, and acylation . These reactions could potentially alter the compound’s interaction with its targets, leading to different biological effects.
Biochemical Pathways
Thiazolo[4,5-b]pyridines, a similar class of compounds, have been reported to possess a broad spectrum of pharmacological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Thiazolo[4,5-b]pyridines, a similar class of compounds, have been reported to exhibit high antioxidant, antimicrobial, herbicidal, anti-inflammatory, antifungal, and antitumor activities .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of C©©NC=1SC2=C(C=NC=C2)N1 typically involves the formation of the heterocyclic ring system through a series of chemical reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. Specific details on the synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield.
Industrial Production Methods
Industrial production methods for this compound are designed to optimize yield and purity while minimizing costs and environmental impact. These methods often involve large-scale reactions in specialized reactors, followed by purification steps such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
C©©NC=1SC2=C(C=NC=C2)N1: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other heterocyclic molecules with comparable structures and properties. Examples include:
- SC1=NN=C(C2=CSC3=C2CCCC3)N1
- NC1=NC(C2=CC=C(C=C2Cl)Cl)N3C(N1)=NC4=CC=CC=C34
- CC1=NC(N)=C(C(Cl)=N1)CC(CBr)Br
Uniqueness
C©©NC=1SC2=C(C=NC=C2)N1: is unique due to its specific ring structure and functional groups, which confer distinct chemical and biological properties.
Propiedades
IUPAC Name |
N-propan-2-yl-[1,3]thiazolo[4,5-c]pyridin-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3S/c1-6(2)11-9-12-7-5-10-4-3-8(7)13-9/h3-6H,1-2H3,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNYININYPHVBBL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=NC2=C(S1)C=CN=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
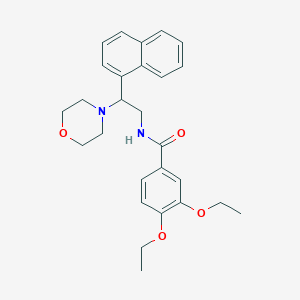
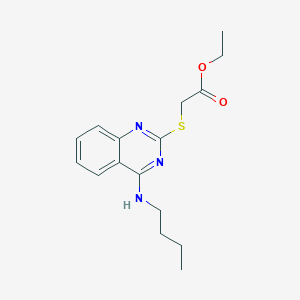
![N-(2-methoxyphenyl)-2-[(5-pyridin-3-yl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2357801.png)
![2-methoxy-N-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]methyl}benzamide](/img/structure/B2357805.png)
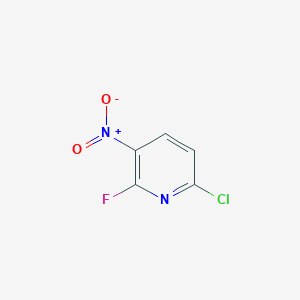
![4-[(3-Nitro-pyridin-2-ylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B2357807.png)
![[(1-Cyanocyclopentyl)carbamoyl]methyl 2-(trifluoromethyl)benzoate](/img/structure/B2357808.png)
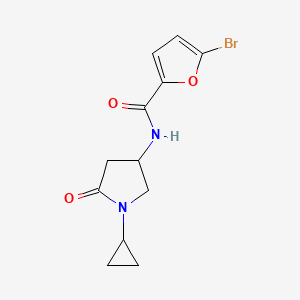
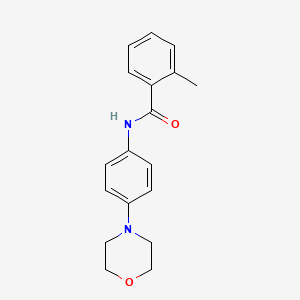
![(E)-4-(2-cyano-2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)vinyl)phenyl 4-methylbenzoate](/img/structure/B2357814.png)
![4-(6-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)pyridine](/img/structure/B2357815.png)
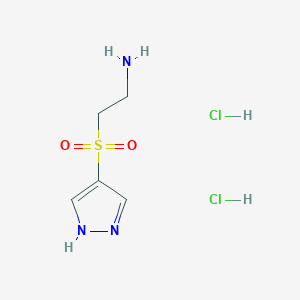
![N-[2-(1H-indol-3-yl)ethyl]-2-[2-(2-methyl-1H-1,3-benzodiazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-amine](/img/structure/B2357817.png)
